molecular formula C14H10N2O2S B10957439 3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one

3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B10957439
M. Wt: 270.31 g/mol
InChI Key: OHSNYWOUJPWIFE-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound characterized by a quinazolinone core structure with a hydroxyphenyl and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions One common method starts with the preparation of 3-hydroxybenzaldehyde, which is then subjected to a condensation reaction with anthranilic acid to form a Schiff base This intermediate undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to yield the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recycling and purification steps are also integrated to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and bacterial infections.

Medicine

In medicine, derivatives of this compound are being investigated for their anti-inflammatory and anti-cancer properties. The presence of the hydroxyphenyl group enhances its ability to interact with biological macromolecules, making it a promising lead compound in drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its quinazolinone core structure is of interest in the design of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the sulfanylidene group can interact with metal ions or other nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to the specific positioning of the hydroxy group on the phenyl ring. This positioning can significantly influence its reactivity and interaction with biological targets, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C14H10N2O2S/c17-10-5-3-4-9(8-10)16-13(18)11-6-1-2-7-12(11)15-14(16)19/h1-8,17H,(H,15,19)

InChI Key

OHSNYWOUJPWIFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC=C3)O

Origin of Product

United States

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